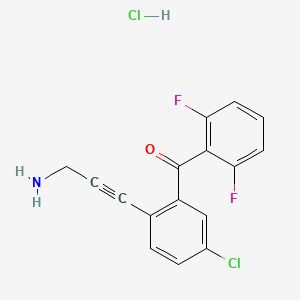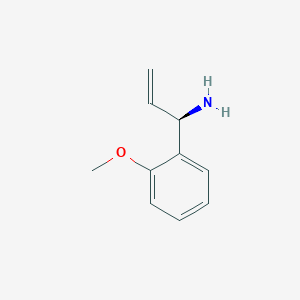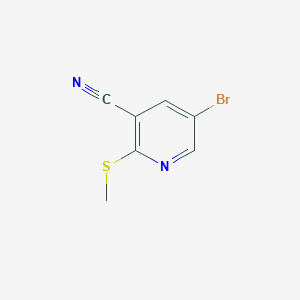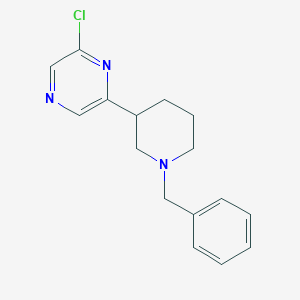
(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an amine source and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the aromatic ring using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interactions: Investigated for its interactions with specific proteins and receptors.
Medicine
Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.
Diagnostics: Utilized in the development of diagnostic agents for medical imaging.
Industry
Material Science: Applied in the synthesis of advanced materials with specific properties.
Agrochemicals: Used in the development of agrochemical products for crop protection.
作用机制
The mechanism of action of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The aromatic ring provides additional interactions through π-π stacking and hydrophobic interactions.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: Unique due to its specific stereochemistry and functional groups.
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: The enantiomer with different biological activity.
2-Amino-2-(2-chloro-4-methylphenyl)ethanol: Lacks the specific stereochemistry, leading to different properties.
2-Amino-2-(2-chloro-4-methylphenyl)ethanone: Contains a carbonyl group instead of a hydroxyl group, resulting in different reactivity.
Uniqueness
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific interactions with biological targets. Its combination of functional groups allows for diverse chemical reactions and applications in various fields.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI 键 |
KUUZGJDTKWZPKE-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](CO)N)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)




![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)



